REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4]([OH:6])=[O:5].Cl[C:13]([O:15][CH2:16][CH3:17])=O.C>N1C=CC=CC=1.CCOCC>[CH2:16]([O:15][C:13]1[O:5][C:4](=[O:6])[C:3]2[C:7]([CH3:11])=[CH:8][CH:9]=[CH:10][C:2]=2[N:1]=1)[CH3:17]
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Name
|
|
Quantity
|
0.165 mol
|
Type
|
reactant
|
Smiles
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NC1=C(C(=O)O)C(=CC=C1)C
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Name
|
|
Quantity
|
47.33 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
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Name
|
|
Quantity
|
125 mL
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Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Type
|
CUSTOM
|
Details
|
After stirring for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the excess pyridine was removed under reduced pressure at a bath temperature of 40° C.
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Type
|
STIRRING
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Details
|
the residue was stirred vigorously in ice-cold water (250 ml) for 15 minutes
|
Duration
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15 min
|
Type
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FILTRATION
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Details
|
The pale yellow powder was collected by filtration
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Type
|
WASH
|
Details
|
washed with water (100 ml)
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Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
to give the crude product (30.4g)
|
Type
|
CUSTOM
|
Details
|
to afford a white solid
|
Type
|
CUSTOM
|
Details
|
after removal of solvent
|
Type
|
CUSTOM
|
Details
|
Recrystallization from EtOAc/pet. ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=NC2=C(C(O1)=O)C(=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.1 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |